molecular formula C23H23Cl2N3O3 B1676098 Pgd2-IN-1 CAS No. 885066-67-1

Pgd2-IN-1

Cat. No. B1676098
M. Wt: 460.3 g/mol
InChI Key: FJKKCRCBBAXLQZ-UHFFFAOYSA-N
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Patent
US07642249B2

Procedure details

A solution of (6-chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine (0.51 mmol) and 3-(1-carboxy-1-methyl-ethyl)-phenyl boronic acid (0.61 mmol) in acetonitrile (2.5 mL) and aqueous sodium carbonate solution (0.4 M, 2.5 mL) is degassed with nitrogen for 5 minutes before addition of tetrakistriphenylphosphine palladium (0) (29.5 mg, 5 mol %). The reaction vessel is sealed and heated under microwave to 130° C. for 30 minutes. To the reaction mixture is added 2 mL of water, the pH is adjusted to about 7 using 2 N aqueous HCl and this mixture is extracted three times with ethyl acetate (30 mL). The combined extracts are washed with brine, dried over sodium sulfate and concentrated. The residue is subjected to silica gel chromatography to afford 2-(3-{6-[2-(2,4-dichloro-phenyl)-ethylamino]-2-methoxy-pyrimidin-4-yl}-phenyl)-2-methyl-propionic acid as a solid (205 mg, 75%). LC/MS: RT=2.39 minutes, MS: 460 (M+H); 1H NMR [300 MHz, (CD3)2SO]: δ 12.38 (1H, s), 7.36-8.00 (7H, m), 6.58 (1H, s), 3.84 (3H, s), 3.58 (2H, m), 2.98 (2H, m), 1.54 (6H, s).
Quantity
0.51 mmol
Type
reactant
Reaction Step One
Quantity
0.61 mmol
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
29.5 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([NH:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[Cl:20])[CH:3]=1.[C:21]([C:24]([C:27]1[CH:28]=[C:29](B(O)O)[CH:30]=[CH:31][CH:32]=1)([CH3:26])[CH3:25])([OH:23])=[O:22].O.Cl>C(#N)C.C(=O)([O-])[O-].[Na+].[Na+]>[Cl:20][C:14]1[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=1[CH2:12][CH2:11][NH:10][C:4]1[N:5]=[C:6]([O:8][CH3:9])[N:7]=[C:2]([C:29]2[CH:28]=[C:27]([C:24]([CH3:26])([CH3:25])[C:21]([OH:23])=[O:22])[CH:32]=[CH:31][CH:30]=2)[CH:3]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0.51 mmol
Type
reactant
Smiles
ClC1=CC(=NC(=N1)OC)NCCC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
0.61 mmol
Type
reactant
Smiles
C(=O)(O)C(C)(C)C=1C=C(C=CC1)B(O)O
Name
tetrakistriphenylphosphine palladium (0)
Quantity
29.5 mg
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel is sealed
EXTRACTION
Type
EXTRACTION
Details
this mixture is extracted three times with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CCNC1=CC(=NC(=N1)OC)C=1C=C(C=CC1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.